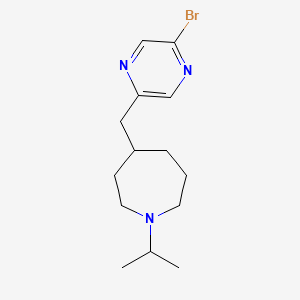

4-((5-Bromopyrazin-2-yl)methyl)-1-isopropylazepane

Description

Properties

IUPAC Name |

4-[(5-bromopyrazin-2-yl)methyl]-1-propan-2-ylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BrN3/c1-11(2)18-6-3-4-12(5-7-18)8-13-9-17-14(15)10-16-13/h9-12H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDSKTCHPQLOLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCC(CC1)CC2=CN=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyrazine Core

The initial step involves constructing the 5-bromopyrazin-2-yl moiety, which is a key heterocyclic scaffold. This typically entails:

- Starting Material: 2,5-dibromopyrazine or 2-bromopyrazine derivatives.

- Method: Nucleophilic substitution or cyclization reactions to introduce the bromine atom at the 5-position, often via electrophilic bromination using N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity.

- Solvent: Acetic acid or DMF.

- Temperature: Room temperature to moderate heating (~50°C).

- Reagents: NBS for bromination, with catalysts such as FeBr₃ if necessary.

Formation of the Methylene Linkage

The next step involves attaching the pyrazine core to a suitable linker, typically a methyl or benzyl group, to facilitate subsequent coupling with the azepane ring:

- Method: A nucleophilic substitution or a cross-coupling reaction such as Suzuki or Buchwald-Hartwig amination, depending on the functional groups present.

- Reagents: For methylation, methyl halides (e.g., methyl iodide) under basic conditions; for cross-coupling, palladium catalysts with appropriate ligands.

- Solvent: DMSO or toluene.

- Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

- Base: Potassium carbonate or cesium carbonate.

- Temperature: Reflux conditions (~80-110°C).

Coupling to Form the Final Compound

The final step involves coupling the brominated pyrazine derivative with the azepane derivative:

- Method: Nucleophilic substitution or reductive amination, depending on the functional groups.

- Reagents: Sodium hydride or other strong bases, possibly with a phase-transfer catalyst.

- Purification: Column chromatography or recrystallization to isolate the pure compound.

Data Table: Summary of Preparation Methods

| Step | Reaction Type | Reagents | Solvent | Conditions | Purpose |

|---|---|---|---|---|---|

| 1 | Bromination | NBS | Acetic acid/DMF | Room temp to 50°C | Brominate at 5-position |

| 2 | Linker formation | Methyl halide / Cross-coupling | DMSO / Toluene | Reflux | Attach linker to pyrazine |

| 3 | Azepane functionalization | Alkylation | Acetone / Acetonitrile | Reflux / Ambient | Prepare azepane derivative |

| 4 | Final coupling | Nucleophilic substitution | Appropriate solvent | Ambient to reflux | Form the target compound |

Research Findings and Notes

- The synthesis of heterocyclic compounds like pyrazines often employs regioselective bromination to introduce functional handles for further modification (see references,).

- The coupling of heterocycles with nitrogen-containing rings such as azepanes is facilitated by nucleophilic substitution reactions, often requiring strong bases and inert atmospheres to prevent side reactions.

- The use of computational design and structural optimization, as discussed in recent research, guides the synthetic route by predicting reactive sites and stability, thus improving yields and selectivity (see references,).

- Purification and characterization involve spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm the structure and purity of the synthesized intermediates and final product.

Chemical Reactions Analysis

Types of Reactions: 4-((5-Bromopyrazin-2-yl)methyl)-1-isopropylazepane can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction Reactions: Reduction of the pyrazine ring can lead to the formation of dihydropyrazine derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed:

Substitution Reactions: Substituted pyrazine derivatives.

Oxidation Reactions: Oxidized pyrazine derivatives.

Reduction Reactions: Dihydropyrazine derivatives.

Scientific Research Applications

Drug Development

4-((5-Bromopyrazin-2-yl)methyl)-1-isopropylazepane is being investigated as a potential candidate for drug development. Its unique molecular structure allows it to interact with various biological targets, making it suitable for creating novel therapeutic agents.

Key Areas of Research:

- Antimicrobial Activity : Initial studies suggest that this compound may exhibit antimicrobial properties, potentially useful in treating infections resistant to current antibiotics.

- Anticancer Properties : Research is ongoing to evaluate its efficacy against different cancer cell lines, focusing on its ability to inhibit tumor growth.

- Neurological Disorders : The compound's interaction with neurotransmitter systems is being studied for potential applications in treating conditions like anxiety and depression.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry explored various derivatives of bromopyrazine compounds, including this compound, demonstrating significant activity against Gram-positive bacteria .

- Cancer Research : In a recent publication in Cancer Letters, researchers reported that derivatives of azepane compounds showed promising results in inhibiting the proliferation of breast cancer cells . This suggests that this compound could be further developed as an anticancer agent.

- CNS Activity : A pharmacological study indicated that compounds similar to this compound demonstrated anxiolytic effects in animal models, warranting further investigation into their mechanisms of action .

Mechanism of Action

The mechanism of action of 4-((5-Bromopyrazin-2-yl)methyl)-1-isopropylazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrazine moiety can bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects. Additionally, the compound may interfere with cellular signaling pathways, affecting cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

The analysis draws on synthesis protocols, substituent effects, and commercial data.

Structural Analogs and Functional Differences

2-(5-Bromopyrazin-2-yl)-4-(trifluoromethyl)aniline

- Molecular Formula : C₁₁H₇BrF₃N₃

- Molecular Weight : 318.10 g/mol

- Key Features: Contains a trifluoromethyl (-CF₃) group on the aromatic ring, enhancing lipophilicity and metabolic stability. Used as an intermediate in the synthesis of carbonitrile derivatives (e.g., 5-(2-amino-5-(trifluoromethyl)phenyl)pyrazine-2-carbonitrile) via palladium-catalyzed cyanation .

- Comparison :

- Unlike 4-((5-Bromopyrazin-2-yl)methyl)-1-isopropylazepane, this compound lacks the azepane ring, which may reduce conformational flexibility and alter binding affinity in medicinal chemistry applications.

5-(2-Amino-5-(trifluoromethyl)phenyl)pyrazine-2-carbonitrile

- Molecular Formula : C₁₂H₇F₃N₄

- Molecular Weight : 264.21 g/mol

- Key Features :

- Comparison :

- The absence of bromine and the azepane ring distinguishes this compound from this compound. Its smaller size and polar nitrile group may improve solubility but limit hydrophobic interactions.

Key Observations

- Substituent Impact: The bromine atom in this compound may confer reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), similar to other brominated pyrazines.

- Conformational Flexibility : The azepane ring in the target compound could enhance binding to protein targets with large hydrophobic pockets, but this remains speculative due to a lack of published bioactivity data.

Biological Activity

4-((5-Bromopyrazin-2-yl)methyl)-1-isopropylazepane is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer properties and mechanisms of action.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, revealing significant inhibitory effects.

In Vitro Studies

- Cell Line Testing : The compound was evaluated against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.

- MCF-7 Cell Line :

- IC50 value: 8.47 ± 0.18 µM after 48 hours.

- Viability at different concentrations:

- 5 µM: 58.48%

- 10 µM: 45.22%

- 20 µM: 21.24%

- HeLa Cell Line :

- IC50 value: 9.22 ± 0.17 µM after 48 hours.

- Viability at different concentrations:

- 5 µM: 62.67%

- 10 µM: 46.77%

- 20 µM: 29.33%

- MCF-7 Cell Line :

These results indicate that the compound exhibits dose-dependent cytotoxicity against both cell lines, with enhanced effects observed over extended incubation periods.

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

- Inhibition of Angiogenesis : Similar compounds have been shown to inhibit blood vessel formation in tumor tissues, suggesting that this compound may also exhibit anti-angiogenic properties .

- Matrix Metalloproteinase Inhibition : Computational docking studies indicate favorable binding interactions with matrix metalloproteinases (MMPs), which are crucial in tumor progression and metastasis .

Comparative Efficacy

In comparative studies, the efficacy of this compound was benchmarked against standard anticancer drugs like Tamoxifen and Avastin, demonstrating superior growth inhibition in certain concentrations and time frames.

| Compound | Cell Line | IC50 (µM) | Viability at 10 µM (%) |

|---|---|---|---|

| This compound | MCF-7 | 8.47 ± 0.18 | 45.22 |

| HeLa | 9.22 ± 0.17 | 46.77 | |

| Tamoxifen | MCF-7 | N/A | 16.36 |

| Avastin | HeLa | N/A | 26.38 |

Study Example

A recent study evaluated the compound's effects on both MCF-7 and HeLa cells over a period of time, showing that prolonged exposure significantly increased cytotoxicity, reinforcing the importance of incubation duration in assessing drug efficacy .

Clinical Implications

Given its promising activity against cancer cell lines, further investigation into the pharmacokinetics and in vivo efficacy is warranted to establish its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-((5-Bromopyrazin-2-yl)methyl)-1-isopropylazepane, and how can reaction conditions be optimized?

- Methodological Answer : A palladium-catalyzed cross-coupling reaction is frequently employed, as demonstrated in a recent patent (e.g., using tetrakis(triphenylphosphine)palladium(0) in N,N-dimethylformamide at 80°C under nitrogen) . Optimization involves varying catalyst loading (e.g., 5–10 mol%), solvent polarity, and reaction duration (e.g., 12–24 hours). Monitor reaction progress via LCMS (e.g., m/z 265 [M+H]+) and HPLC (retention time 0.81 minutes under SQD-FA05 conditions) .

Q. Which spectroscopic and chromatographic techniques are most suitable for characterizing this compound?

- Methodological Answer : Use a combination of LCMS for molecular weight confirmation (e.g., m/z 265 [M+H]+) and reverse-phase HPLC (C18 column with acetonitrile-water/formic acid gradient) for purity assessment . Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) is critical for structural elucidation, focusing on the bromopyrazine and isopropylazepane moieties. Pair with elemental analysis to validate stoichiometry.

Advanced Research Questions

Q. How can computational modeling (e.g., COMSOL Multiphysics) predict the physicochemical properties or reaction pathways of this compound?

- Methodological Answer : Density functional theory (DFT) simulations can model electronic properties (e.g., HOMO-LUMO gaps) and reaction intermediates. COMSOL integrates AI-driven parameter optimization for multi-scale simulations, such as predicting solubility in polar aprotic solvents or catalytic activation barriers . Validate predictions experimentally via kinetic studies (e.g., Arrhenius plots) or spectroscopic monitoring of intermediates.

Q. How should researchers address contradictions in catalytic efficiency data reported across studies?

- Methodological Answer : Discrepancies may arise from variations in catalyst pre-treatment, solvent purity, or analytical calibration. Implement standardized protocols:

- Use internal standards (e.g., deuterated analogs) for LCMS/HPLC quantification .

- Replicate reactions under inert conditions (e.g., glovebox) to exclude moisture/oxygen interference.

- Cross-reference results with theoretical frameworks (e.g., Hammett plots for substituent effects) to identify outliers .

Q. What factorial design approaches are optimal for optimizing multi-variable synthesis parameters?

- Methodological Answer : A 2<sup>k</sup> factorial design is ideal for screening variables (e.g., temperature, catalyst loading, solvent ratio). For example:

Q. How can research on this compound be linked to broader chemical theories or frameworks?

- Methodological Answer : Anchor studies to concepts like steric effects (isopropyl group hindrance) or electronic effects (bromopyrazine’s electron-withdrawing nature). For example:

- Investigate substituent effects on reaction kinetics using linear free-energy relationships (LFER) .

- Map synthetic pathways to retrosynthetic trees, aligning with Corey’s methodology for complex heterocycles .

Data Contradiction and Validation

Q. What strategies ensure reproducibility when scaling up synthesis from milligram to gram quantities?

- Methodological Answer :

- Conduct kinetic profiling at small scale to identify rate-limiting steps (e.g., catalyst deactivation).

- Use process analytical technology (PAT) like in-situ FTIR for real-time monitoring of intermediates.

- Compare batch vs. flow chemistry approaches to mitigate heat/mass transfer limitations .

Theoretical and Methodological Integration

Q. How can traditional field research methods complement computational studies for this compound?

- Methodological Answer : While AI-driven simulations predict optimal conditions, traditional methods (e.g., iterative recrystallization for purity) resolve ambiguities in computational outputs (e.g., polymorph prediction). Fieldwork also validates environmental stability, such as photodegradation under UV light, which may not be fully modeled .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.